molecular formula C12H20N2 B12295468 Pyrimidine, 4,6-bis(1,1-dimethylethyl)- CAS No. 60546-00-1

Pyrimidine, 4,6-bis(1,1-dimethylethyl)-

Cat. No.: B12295468
CAS No.: 60546-00-1
M. Wt: 192.30 g/mol
InChI Key: JMMNMQZYGKZKEA-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-bis(1,1-dimethylethyl)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two tert-butyl groups at positions 4 and 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4,6-bis(1,1-dimethylethyl)- typically involves the reaction of pyrimidine with tert-butylating agents under controlled conditions. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .

Scientific Research Applications

Pyrimidine, 4,6-bis(1,1-dimethylethyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4,6-bis(1,1-dimethylethyl)- is unique due to the presence of two bulky tert-butyl groups, which can influence its chemical reactivity and biological activity. These groups can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors, and potentially enhancing its selectivity and potency .

Properties

CAS No.

60546-00-1

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4,6-ditert-butylpyrimidine

InChI

InChI=1S/C12H20N2/c1-11(2,3)9-7-10(12(4,5)6)14-8-13-9/h7-8H,1-6H3

InChI Key

JMMNMQZYGKZKEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)C(C)(C)C

Origin of Product

United States

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